2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE
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Overview
Description
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE is a compound that features a cyclopentyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the cyclopentyl group: This step involves the alkylation of the thiophene ring with a cyclopentyl halide under basic conditions.
Formation of the acetamide moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The thiophene ring imparts electronic properties that are useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-CYCLOPENTYL-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE is unique due to the presence of the cyclopentyl group, which is not commonly found in similar compounds. This structural feature may impart distinct biological and chemical properties .
Properties
IUPAC Name |
2-cyclopentyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-12(13-6-3-9-18-13)7-8-15-14(17)10-11-4-1-2-5-11/h3,6,9,11-12,16H,1-2,4-5,7-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWWNGWYPLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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